molecular formula C19H21ClN2O5S B2383039 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 955256-65-2

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2383039
CAS No.: 955256-65-2
M. Wt: 424.9
InChI Key: RRKVVRNSNGBDAX-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide (CAS 955256-65-2) is a chemical compound with the molecular formula C19H21ClN2O5S and a molecular weight of 424.9 g/mol . This pyrrolidinone-based sulfonamide features a 4-chlorophenyl group and dimethoxyphenyl sulfonamide moiety, structural features often associated with potential bioactive properties in medicinal chemistry research. While specific biological data for this exact compound is not available in the public domain, analogous structures containing the sulfonamide functional group are known to be investigated for a wide spectrum of biological activities . Similarly, compounds bearing a 4-chlorophenyl group are frequently explored in various pharmacological contexts . The presence of these pharmacophores suggests this compound may be of significant interest for early-stage discovery and screening programs. Potential research applications could include, but are not limited to, the development of novel enzyme inhibitors, the exploration of antiviral agents , or as a scaffold in oncology and neuroscience research . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in their investigations to further elucidate its specific mechanism of action and research value. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKVVRNSNGBDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is C19H22ClN2O4SC_{19}H_{22}ClN_2O_4S with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .

In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:

CompoundTarget EnzymeIC50 (µM)
Compound DAChE2.14±0.003
Compound EUrease1.13±0.003

3. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .

Case Studies

  • Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .
  • Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .

Q & A

Q. Table 1: Optimization Parameters for Sulfonamide Bond Formation

ParameterTypical RangeInfluence on Yield/PurityReferences
SolventDMF, DCM, AcetonePolarity affects reaction rate
Temperature0°C to refluxHigher temps increase byproducts
BaseNaOH, K₂CO₃Deprotonation efficiency
Reaction Time2–6 hoursLonger times improve conversion

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Answer:

  • ¹H/¹³C NMR: Confirms substituent connectivity and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 465.12) with <5 ppm accuracy .
  • HPLC: Monitors reaction progress and final purity (>98% via C18 column, UV detection at 254 nm) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry using SHELX refinement (R-factor <0.05) .

Q. Table 2: Key Spectroscopic Techniques

TechniqueApplicationExample ParametersReferences
¹H/¹³C NMRConfirm connectivity, substituentsDMSO-d6, 400 MHz
HRMSVerify molecular formulaESI+, m/z accuracy <5 ppm
HPLCAssess purity, monitor reactionsC18 column, UV detection
X-ray CrystallographyResolve 3D structureSHELX refinement

How can computational methods predict reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Docking: Screens potential targets (e.g., kinases) by simulating binding affinities to the sulfonamide moiety .
  • SAR Studies: Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify pharmacophore elements .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation: Combine NMR (for local environments) with X-ray data (global structure) .
  • Isotopic Labeling: Track specific protons/carbons in complex splitting patterns .
  • Dynamic NMR: Resolve conformational equilibria (e.g., rotamers) by varying temperature .

How to design stability studies under varying pH and temperature?

Answer:

  • Accelerated Degradation Tests: Incubate at 40–60°C and pH 1–13; monitor via HPLC for degradation products (e.g., hydrolyzed sulfonamide) .
  • Kinetic Analysis: Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

What methodologies assess its potential as a protease/kinase modulator?

Answer:

  • In Vitro Assays: Measure IC₅₀ against purified enzymes (e.g., trypsin-like proteases) .
  • Fluorescence Polarization: Quantify binding to ATP pockets in kinases .
  • Cellular Models: Test cytotoxicity and target engagement in HEK293 or HeLa cells .

How to address discrepancies between DFT calculations and experimental data?

Answer:

  • Parameter Adjustment: Optimize basis sets (e.g., B3LYP/6-31G*) and solvent models (e.g., PCM) .
  • Experimental Replication: Verify computational predictions (e.g., reaction intermediates) via trapping with quenching agents .

What purification techniques isolate the compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel (hexane/EtOAc gradient) for intermediates .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals .
  • HPLC Prep-Scale: C18 columns with acetonitrile/water eluents for final isolation .

How does X-ray crystallography resolve ambiguous structural features?

Answer:

  • Data Collection: High-resolution (<1.0 Å) synchrotron data reduces noise .
  • SHELX Refinement: Iterative cycles resolve disorder (e.g., chlorophenyl orientation) and hydrogen bonding .
  • Challenges: Twinning or low resolution may require alternative space groups or restraints .

How to analyze regioselectivity in electrophilic substitution reactions?

Answer:

  • Directing Group Analysis: The sulfonamide acts as a meta-director; nitro groups para-direct .
  • Competition Experiments: Compare yields under varying electrophile concentrations (e.g., nitration vs. halogenation) .

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